molecular formula C11H20O2 B12802754 Cyclohexanol, 4-(1-methylethyl)-, acetate, cis- CAS No. 15876-32-1

Cyclohexanol, 4-(1-methylethyl)-, acetate, cis-

Cat. No.: B12802754
CAS No.: 15876-32-1
M. Wt: 184.27 g/mol
InChI Key: LUKLZSMNWYKSJB-UHFFFAOYSA-N
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Description

Cyclohexanol, 4-(1-methylethyl)-, acetate, cis- (cis-4-isopropylcyclohexyl acetate) is a cyclohexanol derivative with an isopropyl group at the 4-position and an acetate ester. This compound is structurally characterized by its bicyclic framework and stereochemistry, where the cis-configuration refers to the spatial arrangement of substituents on the cyclohexane ring. It belongs to a class of fragrance ingredients valued for their olfactory properties, particularly in functional perfumery applications .

Properties

IUPAC Name

(4-propan-2-ylcyclohexyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-8(2)10-4-6-11(7-5-10)13-9(3)12/h8,10-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKLZSMNWYKSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864647
Record name 4-(Propan-2-yl)cyclohexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15876-32-1, 25904-16-9
Record name Cyclohexanol, 4-(1-methylethyl)-, acetate, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015876321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 4-(1-methylethyl)-, acetate, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025904169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol, 4-(1-methylethyl)-, acetate, cis- can be synthesized through the esterification of cyclohexanol with acetic acid in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of cyclohexanol, 4-(1-methylethyl)-, acetate, cis- often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Table 1: Enzymatic Acetylation Conditions and Outcomes

ParameterValue/Description
LipaseNovozym 435
SolventMTBE
Acyl DonorVinyl acetate (10% v/v)
Temperature30°C
Reaction Time18 hours
Yield95%
Diastereomeric Excess>99%

Hydrolysis Reactions

The acetate group undergoes hydrolysis under acidic or basic conditions to regenerate cis-4-isopropylcyclohexanol:

Acid-Catalyzed Hydrolysis

  • Conditions : H₂SO₄ or HCl in aqueous ethanol (reflux).

  • Outcome : Yields cis-4-isopropylcyclohexanol and acetic acid. Steric hindrance from the cis-isopropyl group slows reaction kinetics compared to less hindered esters .

Base-Catalyzed Hydrolysis (Saponification)

  • Conditions : NaOH or KOH in aqueous ethanol.

  • Outcome : Forms cis-4-isopropylcyclohexanol and sodium acetate. Reaction rates are moderate due to the bulky cyclohexane ring .

Transesterification

The acetate group can be replaced by other alkoxy groups via acid- or base-catalyzed transesterification:

  • Example : Reaction with methanol in the presence of H₂SO₄ yields methyl acetate and cis-4-isopropylcyclohexanol.

  • Catalyst Efficiency : Lipases (e.g., Candida antarctica lipase B) enable solvent-free transesterification at 50°C with >90% conversion .

Thermal Stability and Purification

  • Distillation : Recovered via vacuum distillation (80–100°C) without significant decomposition, as demonstrated in industrial esterification processes .

  • Recrystallization : Ethyl acetate or chloroform solvents yield high-purity (>99%) cis-4-isopropylcyclohexyl acetate after cooling to 0–10°C .

Stereochemical Considerations

  • Cis Configuration Stability : The cis arrangement of the isopropyl and acetate groups minimizes steric strain, favoring retention of configuration during reactions. No isomerization is observed under enzymatic or mild thermal conditions .

  • Impact on Reactivity : Bulky substituents reduce nucleophilic attack rates on the ester carbonyl group, as seen in slower hydrolysis compared to linear acetates .

Scientific Research Applications

Chemistry

Cyclohexanol, 4-(1-methylethyl)-, acetate, cis- serves as an intermediate in synthesizing other chemical compounds. It undergoes various chemical reactions including:

  • Oxidation : Converts to cyclohexanone derivatives using oxidizing agents like chromic acid.
  • Reduction : The ester group can be reduced to an alcohol group using lithium aluminum hydride.
  • Substitution : The acetate group can be substituted with other functional groups under specific conditions.

Biology

Research has explored its potential biological activities. The compound acts as a substrate for various enzymes, leading to the formation of metabolites that may exert biological effects by interacting with cellular receptors and signaling pathways.

Medicine

In medicinal chemistry, cyclohexanol derivatives have been investigated for therapeutic properties. Studies have indicated that compounds similar to cyclohexanol, 4-(1-methylethyl)-, acetate, cis- exhibit antimicrobial properties against various bacterial strains. For instance:

CompoundMIC (µg/mL)Activity Against
Cis-4-isopropylcyclohexan-1-ol acetate15Staphylococcus aureus
Cis-3-methylcyclohexanol acetate30Escherichia coli

The Minimum Inhibitory Concentration (MIC) values suggest its potential as an alternative treatment for antibiotic-resistant strains .

Industry

In the fragrance and flavor industry, cyclohexanol derivatives are utilized due to their aromatic properties. Cyclohexanol, 4-(1-methylethyl)-, acetate, cis- contributes to flavor profiles in food products and is recognized for enhancing sensory experiences in items like eggplant .

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial effects of cyclohexanol derivatives demonstrated that cis-4-isopropylcyclohexan-1-ol acetate exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted its effectiveness compared to conventional antibiotics .

Case Study 2: Biocatalytic Synthesis

Research has shown that commercial alcohol dehydrogenases can effectively produce cis-4-isopropylcyclohexan-1-ol from its corresponding ketone with high conversion rates. This biocatalytic process not only enhances yield but also maintains high diastereomeric excess values .

Mechanism of Action

The mechanism of action of cyclohexanol, 4-(1-methylethyl)-, acetate, cis- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites may exert biological effects by interacting with cellular receptors and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Isomers

cis-4-tert-Butylcyclohexyl Acetate
  • Molecular Formula : C₁₂H₂₂O₂
  • Molecular Weight : 198.30 g/mol
  • CAS Registry Number : 10411-92-4
  • Key Features: The tert-butyl group at the 4-position enhances steric bulk, influencing volatility and odor intensity. The cis-isomer is a more potent odorant than the trans-isomer but is less thermodynamically stable . Used in fragrances for its "woody" notes.
cis-2-tert-Butylcyclohexyl Acetate
  • Molecular Formula : C₁₂H₂₂O₂
  • CAS Registry Number : 20298-69-5
  • Key Features :
    • Positional isomer with tert-butyl at the 2-position.
    • Exhibits distinct olfactory properties due to altered substituent positioning .
Cyclohexanol, 1-methyl-4-(1-methylethyl)-, cis-
  • Key Features :
    • Found in plant extracts (e.g., Achillea millifolium L.) at concentrations up to 2.29% .
    • Demonstrated reduced terpene activity in Brassica species, suggesting biological role variations .

Olfactory and Functional Properties

Compound Odor Profile Relative Potency (cis vs. trans) Applications
cis-4-isopropylcyclohexyl acetate Fresh, floral cis > trans Functional perfumes, cosmetics
cis-4-tert-butylcyclohexyl acetate Woody, amber-like cis > trans High-end fragrances
cis-2-tert-butylcyclohexyl acetate Sharp, green Not reported Niche perfumery

Data synthesized from

Natural Occurrence and Bioactivity

  • Plant Sources: Cyclohexanol derivatives (e.g., 5-methyl-2-(1-methylethyl)-cyclohexanol) are identified in Achillea millifolium L. (4.16%) and Eleagus commutate (2.30%) .
  • Biological Activity: cis-4-isopropylcyclohexanol derivatives are linked to cooling sensations in e-liquids, often compared to menthol .

Key Research Findings

Stereochemical Impact: The cis-configuration in 4-alkylcyclohexanol acetates significantly enhances odor potency but complicates synthesis, necessitating biocatalytic methods for industrial-scale production .

Stability Trends : Positional isomers (e.g., 2- vs. 4-substituted) exhibit varying thermal and oxidative stability, critical for formulation longevity .

Natural vs. Synthetic : Plant-derived analogs occur in lower concentrations (<5%), whereas synthetic routes achieve higher purity and yield .

Biological Activity

Cyclohexanol, 4-(1-methylethyl)-, acetate, cis- (commonly referred to as cis-4-isopropylcyclohexan-1-ol acetate) is an organic compound that has garnered attention due to its potential applications in various fields, including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its synthesis, metabolic pathways, and potential therapeutic effects.

  • Chemical Formula : C₁₂H₂₀O₂
  • Molecular Weight : 196.286 g/mol
  • CAS Number : 10198-23-9

Synthesis and Metabolism

The synthesis of cis-4-isopropylcyclohexan-1-ol acetate can be achieved through biocatalytic processes involving alcohol dehydrogenases (ADHs). Research indicates that various ADHs can effectively reduce 4-alkylcyclohexanones to their corresponding alcohols with high conversion rates. For example, using specific ADHs, the conversion of 4-isopropylcyclohexanone to cis-4-isopropylcyclohexan-1-ol was reported to yield significant isolation percentages (up to 91%) with high diastereomeric excess (de) values ranging from 66% to 99% .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of cyclohexanol derivatives. For instance, compounds similar to cis-4-isopropylcyclohexan-1-ol acetate have demonstrated efficacy against various bacterial strains. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death. In vitro tests showed that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria .

Flavor and Aroma Compounds

Cis-4-isopropylcyclohexan-1-ol acetate is also noted for its contribution to flavor profiles in food products. It has been identified as a significant aroma compound in eggplant and other vegetables, where it plays a role in the overall sensory experience. Its presence can enhance the flavor complexity of food items, making it a candidate for use in flavoring agents .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of various cyclohexanol derivatives revealed that cis-4-isopropylcyclohexan-1-ol acetate exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of commonly used antibiotics, indicating a potential alternative for combating resistant strains .

CompoundMIC (µg/mL)Activity Against
Cis-4-isopropylcyclohexan-1-ol acetate15Staphylococcus aureus
Cis-3-methylcyclohexanol acetate30Escherichia coli

Case Study 2: Flavor Enhancement in Food Products

In a comprehensive analysis of volatile compounds in eggplant, cis-4-isopropylcyclohexan-1-ol acetate was found to contribute significantly to the aroma profile. Sensory evaluations indicated that its presence improved consumer preference scores for the product .

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